molecular formula C40H48N4O2 B1253548 Tabernamine

Tabernamine

Cat. No. B1253548
M. Wt: 616.8 g/mol
InChI Key: MTARGWPMLJBYNG-SESIEVFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabernamine is an alkaloid.

Scientific Research Applications

Isolation and Structure of Tabernamine Alkaloids Chemical investigations of the stem and root bark of Tabernaemontana species led to the isolation of 22 alkaloids, including tabernamine. Some of these alkaloids have shown significant cytotoxicity against P-388 cell culture systems, highlighting their potential in cancer research (Perera et al., 1985), (Kingston et al., 1978).

Tabernamine's Role in Polyamine Research Polyamine research, including studies on tabernamine, has revealed its crucial role in various physiological functions, biochemical effects, and as part of successful drug development. This research has explored the diverse properties of polyamines in different organisms, emphasizing their significance in growth, development, environmental response, and disease management, including cancer and parasitic diseases (Pegg, 2018).

Medicinal Potential of Tabernaemontana Species Tabernaemontana species are recognized in traditional medicine for treating various diseases. The indole alkaloids present in these species, including tabernamine, exhibit a wide array of biological activities. The biogenesis, classification, and biological activities of these alkaloids highlight the medicinal significance of the genus Tabernaemontana (Athipornchai, 2018).

Pharmacological Activities of Tabernamine and Related Alkaloids The pharmacological activities of indole alkaloids isolated from Peschiera australis, including tabernamine, were observed in in vivo studies. These alkaloids demonstrated antineoplastic activity against experimental tumor models and showed significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of tabernamine and related compounds (Rates et al., 1993).

Biological Activities and Metabolic Studies Various studies have explored the metabolic activities associated with tabernamine in Tabernaemontana species. The metabolic activities involve biosynthesis and transformation of alkaloids, offering insights into the pharmacological potential of these compounds (Dagnino et al., 1993), (Naidoo et al., 2021).

properties

Product Name

Tabernamine

Molecular Formula

C40H48N4O2

Molecular Weight

616.8 g/mol

IUPAC Name

methyl (1R,12R,14R,15E)-12-[(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-6-yl]-15-ethylidene-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C40H48N4O2/c1-5-23-15-22-16-32-37-28(13-14-44(20-22)39(23)32)27-12-11-25(17-34(27)42-37)30-18-29-24(6-2)21-43(3)35(36(29)40(45)46-4)19-31-26-9-7-8-10-33(26)41-38(30)31/h6-12,17,22-23,29-30,32,35-36,39,41-42H,5,13-16,18-21H2,1-4H3/b24-6-/t22-,23-,29-,30+,32-,35+,36?,39-/m0/s1

InChI Key

MTARGWPMLJBYNG-SESIEVFNSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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